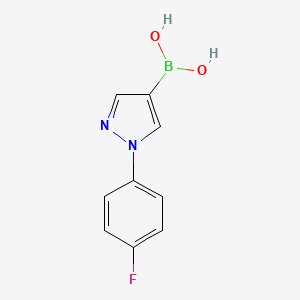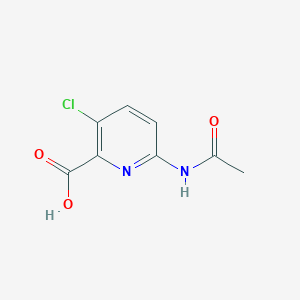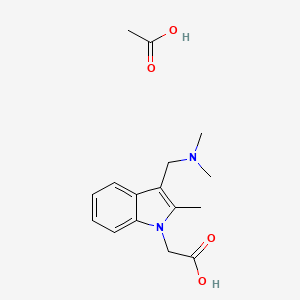
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate
Descripción general
Descripción
“(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate” is a biochemical used for proteomics research . Its molecular formula is C14H18N2O2•C2H4O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18/h4-7H,8-9H2,1-3H3,(H,17,18) . This code provides a textual representation of the molecule’s structure.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a biochemical, it may participate in various biological reactions, particularly in the field of proteomics .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.31 . It should be stored at a temperature of 28°C .
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s a specialty product used for identifying and quantifying proteins in complex biological samples, aiding in the understanding of cellular processes .
Analytical Chemistry
In analytical chemistry , this compound can be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) applications .
Chromatography
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate: serves as a chromatographic standard. It helps in the separation, identification, and quantification of components in a mixture, which is crucial for quality control and research in pharmaceuticals .
Biopharma Production
In the biopharmaceutical industry , this compound might be used in the synthesis of more complex molecules. It could serve as a building block for active pharmaceutical ingredients (APIs) due to its molecular structure .
Molecular Biology
In molecular biology , it can be used in the study of gene expression and regulation. Its application can extend to molecular cloning and genetic engineering, where precise molecular tools are required .
Neuroscience Research
This compound has potential applications in neuroscience research . Given its structural similarity to tryptophan derivatives, it may be used in studies related to neurotransmitter synthesis and receptor interaction .
Drug Discovery
In drug discovery , it could be part of a compound library for high-throughput screening against various biological targets. Its unique structure could interact with proteins or enzymes of interest, leading to the development of new medications .
Material Science
Lastly, in material science , this compound could be used in the development of organic semiconductors due to its indole core, which is known for its electronic properties. It could contribute to the creation of new materials for electronic devices .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;2-[3-[(dimethylamino)methyl]-2-methylindol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.C2H4O2/c1-10-12(8-15(2)3)11-6-4-5-7-13(11)16(10)9-14(17)18;1-2(3)4/h4-7H,8-9H2,1-3H3,(H,17,18);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYTXAVRAJRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)O)CN(C)C.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Dimethylaminomethyl-2-methyl-indol-1-YL)-acetic acid acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



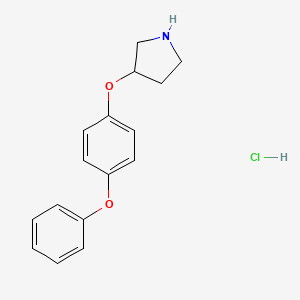
![N-[(1-fluorocyclopentyl)methyl]cyclohexanamine](/img/structure/B1532080.png)
![N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1532088.png)
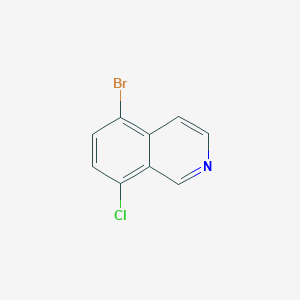
![6-bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532090.png)

![3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1532092.png)
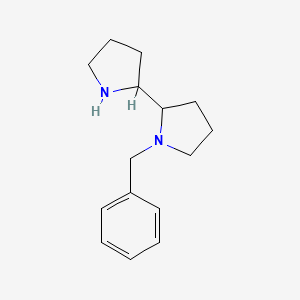

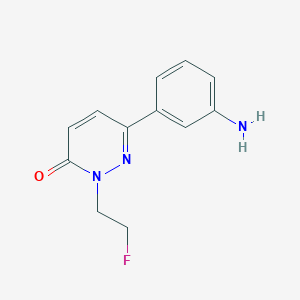
![5-chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1532097.png)

